

# Spectroscopic Data of Alchorneine: A Technical Overview

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## Compound of Interest

Compound Name: **Alchorneine**

Cat. No.: **B1221226**

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For researchers, scientists, and drug development professionals, understanding the precise spectroscopic characteristics of a natural product like **Alchorneine** is fundamental for its identification, characterization, and further development. This technical guide provides a summary of the available spectroscopic data on **Alchorneine**, a notable alkaloid isolated from plants of the Alchornea genus.

While **Alchorneine** has been identified in various phytochemical studies of Alchornea species, detailed public access to its complete raw spectroscopic data (NMR, IR, and MS) is limited. The foundational work on the structural elucidation of **Alchorneine** was published in 1972. This seminal paper by Khuong-Huu, Le Forestier, and Goutarel remains the primary reference for its initial isolation and characterization from Alchornea hirtella. Unfortunately, the full spectroscopic data from this original publication is not widely available in digital databases.

This guide, therefore, collates information from secondary sources and provides a framework for the type of data expected, based on the analysis of similar natural products.

## Spectroscopic Data Summary

The precise quantitative spectroscopic data for **Alchorneine** is contained within the original 1972 publication. For a definitive analysis, consulting this primary source is essential. The following tables are structured to present the expected data based on standard analytical practices for natural product characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of a molecule.

The data for **Alchorneine** would be presented as follows:

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **Alchorneine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data unavailable	Data unavailable	Data unavailable	Data unavailable

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **Alchorneine**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
Data unavailable	Data unavailable	Data unavailable

## Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data of **Alchorneine**

Wavenumber ( $\text{cm}^{-1}$ )	Description of Vibration
Data unavailable	Data unavailable

## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data of **Alchorneine**

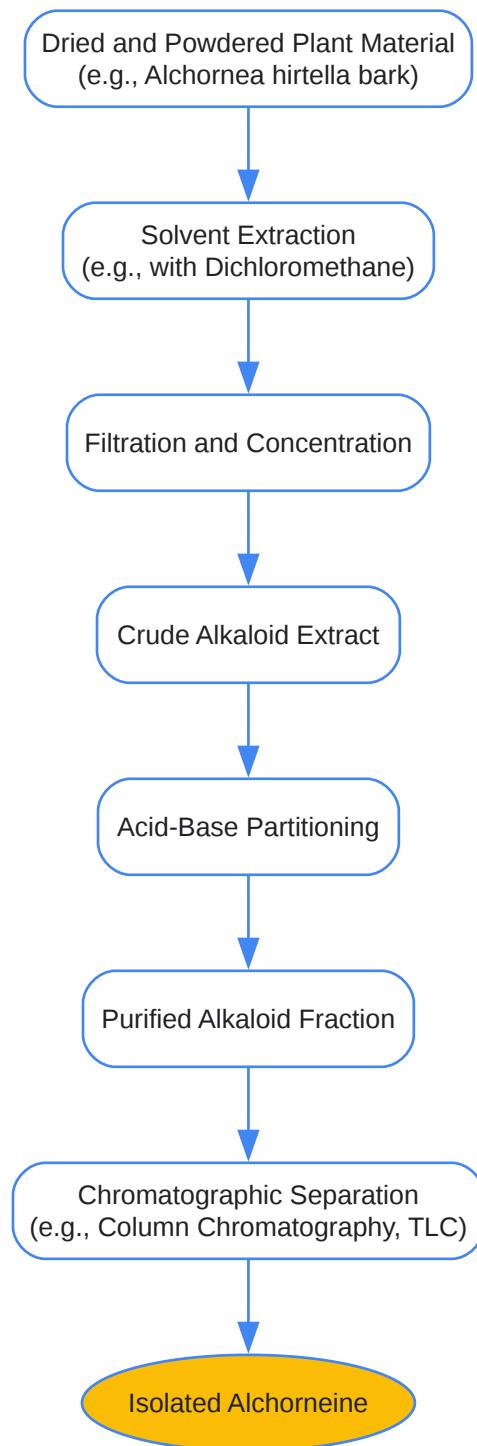
m/z	Relative Intensity (%)	Proposed Fragment
Data unavailable	Data unavailable	Data unavailable

# Experimental Protocols

Detailed experimental protocols for the isolation and spectroscopic analysis of **Alchorneine** would be described in the primary literature. Below are generalized methodologies typically employed for such studies.

## Isolation of Alchorneine

A general workflow for the isolation of **Alchorneine** from an Alchornea species is outlined below. The specific solvents and chromatographic conditions would be optimized based on the target compound and the plant matrix.



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**Figure 1:** Generalized workflow for the isolation of **Alchorneine**.

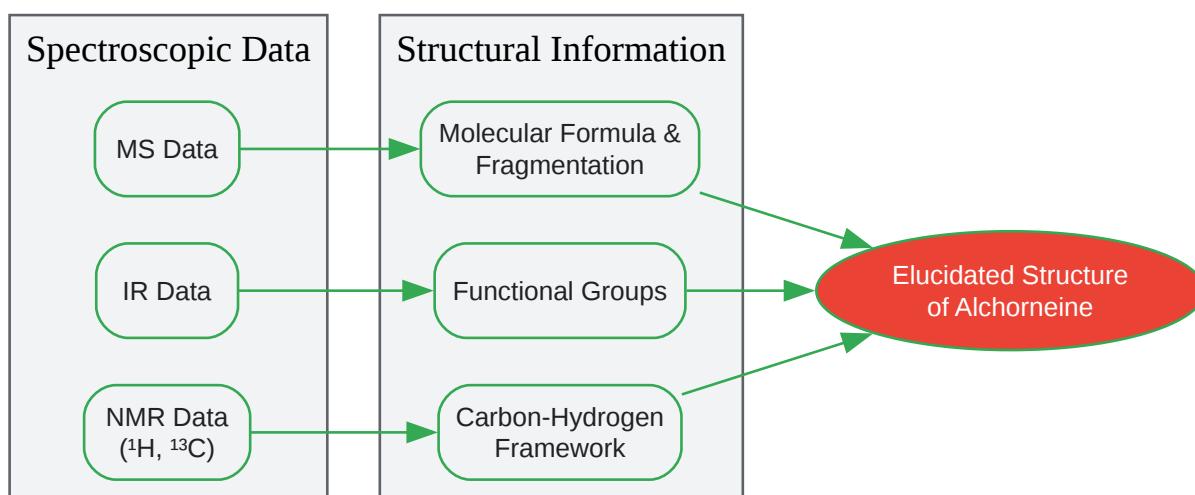
## Spectroscopic Analysis

The isolated **Alchorneine** would then be subjected to spectroscopic analysis to determine its structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{MeOD}$ ).
- Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or a thin film.
- Mass Spectrometry (MS): Mass spectra would be recorded on a mass spectrometer, likely using a technique such as electrospray ionization (ESI) or electron ionization (EI) to determine the molecular weight and fragmentation pattern.

## Logical Relationship for Structure Elucidation

The data from these spectroscopic techniques are used in a complementary manner to elucidate the structure of the compound.



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**Figure 2:** Logical relationship of spectroscopic data in structure elucidation.

## Conclusion

While this guide provides a framework for the spectroscopic data of **Alchorneine**, it underscores the necessity of consulting the primary literature for precise, quantitative data. The original 1972 publication by Khuong-Huu et al. is the definitive source for the detailed NMR, IR, and MS data required for the unequivocal identification and characterization of this alkaloid. For researchers engaged in the study of **Alchorneine**, obtaining this foundational paper is a critical step.

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